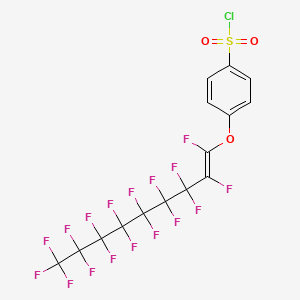
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, and it is known for its significant pharmacological properties. It is often used as a reference standard in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the following steps:
Starting Material: Thebaine, a naturally occurring opiate, is often used as the starting material.
Demethylation: Thebaine undergoes demethylation to produce oripavine.
Methoxylation: Oripavine is then methoxylated to introduce the methoxy group at the 3-position.
Dehydrogenation: The final step involves dehydrogenation to form the tetradehydro structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields more saturated morphinan derivatives.
Substitution: Results in various functionalized morphinan compounds.
Applications De Recherche Scientifique
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interaction with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.
Industry: Utilized in the production of semi-synthetic opioids and other related compounds.
Mécanisme D'action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the modulation of pain signals and other physiological responses. The molecular targets include the μ-opioid receptor, which is responsible for its analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A naturally occurring opiate with similar analgesic properties.
Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and analgesic.
Thebaine: A precursor in the synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol and other semi-synthetic opioids.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its tetradehydro structure and methoxy group at the 3-position differentiate it from other morphinan derivatives, leading to unique interactions with opioid receptors and distinct therapeutic potential.
Propriétés
Numéro CAS |
85153-90-8 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(1R,9R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,12-pentaen-3-ol |
InChI |
InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-7,14,20H,8-11H2,1-2H3/t14-,18-/m1/s1 |
Clé InChI |
ONYKSPDQQPOMEU-RDTXWAMCSA-N |
SMILES isomérique |
CN1CC[C@]23CC=CC=C2[C@H]1CC4=C3C(=C(C=C4)OC)O |
SMILES canonique |
CN1CCC23CC=CC=C2C1CC4=C3C(=C(C=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















